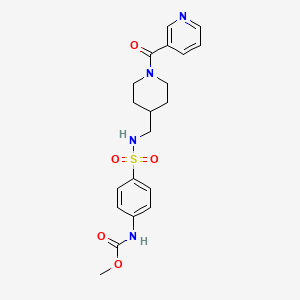

methyl (4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

CAS No.: 1797309-37-5

Cat. No.: VC7508826

Molecular Formula: C20H24N4O5S

Molecular Weight: 432.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797309-37-5 |

|---|---|

| Molecular Formula | C20H24N4O5S |

| Molecular Weight | 432.5 |

| IUPAC Name | methyl N-[4-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate |

| Standard InChI | InChI=1S/C20H24N4O5S/c1-29-20(26)23-17-4-6-18(7-5-17)30(27,28)22-13-15-8-11-24(12-9-15)19(25)16-3-2-10-21-14-16/h2-7,10,14-15,22H,8-9,11-13H2,1H3,(H,23,26) |

| Standard InChI Key | NTDWHQCWSVNQPW-UHFFFAOYSA-N |

| SMILES | COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |

Introduction

Methyl (4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound with a molecular formula of C20H24N4O5S and a molecular weight of 432.5 g/mol . This compound is of interest in various scientific research fields due to its potential biological activities and structural complexity.

Synthesis and Preparation

While specific synthetic routes for methyl (4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate are not extensively documented, general methods for synthesizing similar sulfamoyl compounds often involve multi-step processes integrating various organic synthesis techniques. These may include reactions involving sulfamoylation and carbamation steps, typically requiring controlled conditions such as temperature and solvent selection to optimize yields.

Antimicrobial Activity

Compounds with sulfamoyl groups are known for their antibacterial properties. Similar structures have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in antimicrobial therapy.

Cytotoxic Effects

Derivatives of sulfamoyl compounds have shown the ability to induce apoptosis in cancer cell lines, indicating potential applications in oncology. The mechanism often involves the activation of caspase pathways.

Neuroprotective Effects

The nicotinoylpiperidine component may contribute to neuroprotective effects by modulating neurotransmitter levels, as seen in similar compounds.

Antibacterial Efficacy

Studies on related sulfamoyl compounds have shown significant inhibition zones against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that the sulfamoyl group enhances antimicrobial activity.

Cytotoxicity in Cancer Cells

In vitro experiments on cancer cell lines have revealed that similar compounds can induce cell death at micromolar concentrations, suggesting potential as anticancer agents.

Neuroprotective Effects in Animal Models

Research involving animal models has demonstrated that compounds with nicotinoylpiperidine moieties can ameliorate neurodegenerative symptoms by modulating neurotransmitter levels.

Future Directions

Future studies should focus on optimizing synthetic pathways, exploring its interactions with biological targets, and evaluating its efficacy in various disease models. This will help in understanding its therapeutic potential and potential limitations.

References:

-

BenchChem Product Overview: N-(3-methyl-4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide.

-

EviTAChem Product Overview: N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide.

-

BenchChem Product Overview: Methyl (4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate.

-

ChemSrc: Methyl (4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume